N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride

Quality Assurance Procurement Reproducibility

Identifying a reliable 2-aminomethylpyrimidine acetamide for kinase/BACE1 programs often leads to off-target Vitamin B1 intermediates. This hydrochloride salt resolves solubility challenges and ensures target-engagement fidelity. • Enhanced aqueous solubility vs. free base (CAS 944903-81-5) - eliminates DMSO co-solvent requirements for Tris/PBS/HEPES assays. • Secondary acetamide retains the -NH- hydrogen-bond donor critical for BACE1 pharmacophores; absent in N-methyl tertiary analogs. • 98% grade (AJA-O37825) available for lead optimization; 95% grade suitable for initial HTS and hit validation.

Molecular Formula C8H13ClN4O
Molecular Weight 216.67 g/mol
Cat. No. B15400876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride
Molecular FormulaC8H13ClN4O
Molecular Weight216.67 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CN=C(N=C1)CN.Cl
InChIInChI=1S/C8H12N4O.ClH/c1-6(13)10-3-7-4-11-8(2-9)12-5-7;/h4-5H,2-3,9H2,1H3,(H,10,13);1H
InChIKeyAUUQKEUUZABREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Profile


N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride (CAS 1196153-10-2; molecular formula C₈H₁₃ClN₄O; MW 216.67 g/mol) is a heterocyclic small molecule belonging to the aminomethylpyrimidine acetamide class . It comprises a pyrimidine core substituted at the 2-position with an aminomethyl group and at the 5-position with an N-methylacetamide side chain, provided as the hydrochloride salt to enhance aqueous solubility and solid-state stability . The compound is commercially available from multiple research chemical suppliers at defined purity grades (typically 95%–98%) and is catalogued as an intermediate for medicinal chemistry applications, including kinase inhibitor lead generation and gastrointestinal acid secretion research . The free-base analogue (CAS 944903-81-5; MW 180.21) serves as the corresponding neutral form, differing in solubility, hygroscopicity, and formulation suitability .

Hydrochloride salt form Supports aqueous solubility for biochemical assay workflows and buffer-based protocols
2-Aminomethyl pyrimidine core Reported BACE1 pharmacophore context; kinase inhibitor intermediate for lead generation studies
Secondary acetamide group Retains H-bond donor for target engagement studies; relevant to methyltransferase SAR workflows

Why Generic Aminomethylpyrimidine Analogs Cannot Substitute


Aminomethylpyrimidine acetamide derivatives span a diverse chemical space where the position of the aminomethyl substituent, the nature of the N-alkylation, and the salt form collectively determine physicochemical properties and biological target engagement . The target compound bears a 2-aminomethyl group—a substitution pattern associated with beta-secretase (BACE1) inhibitor pharmacophores —while regioisomeric analogs such as N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide (CAS 23676-63-3) serve exclusively as Vitamin B1 intermediates with no demonstrated kinase or methyltransferase activity . Similarly, the N-methyl regioisomer N-(5-Aminomethyl-pyrimidin-2-yl)-N-methyl-acetamide contains a tertiary acetamide moiety, eliminating the hydrogen-bond donor capacity retained in the target compound's secondary acetamide . Selection of the hydrochloride salt versus the free base (CAS 944903-81-5) further dictates aqueous solubility and formulation readiness, rendering generic substitution across this class unreliable without explicit comparative physicochemical and functional validation .

Target 2-Aminomethyl regioisomer BACE1 pharmacophore-relevant substitution; kinase inhibitor intermediate context
vs
Substitute 4-Amino-5-aminomethyl regioisomer (CAS 23676-63-3) Vitamin B1 intermediate only; no reported kinase or methyltransferase target engagement
Target Secondary acetamide (–NH–CO–) One H-bond donor retained; may engage polar residues in enzyme active sites
vs
Substitute N-Methyl tertiary acetamide (–N(CH₃)–CO–) Zero H-bond donors on acetamide; target binding profile may shift substantially
Target Hydrochloride salt (MW 216.67) Class-level expectation of enhanced aqueous solubility; direct buffer dissolution supported
vs
Substitute Free base (CAS 944903-81-5; MW 180.21) Solubility data not reported; may require DMSO pre-dissolution, introducing solvent artifacts

Comparator Evidence Against Closest Analogs


Purity Specification Comparison Across Suppliers

When procured from the A&J Pharmtech catalogue (Chembase ID 815497; catalog number AJA-O37825), the target compound is specified at 98% purity . In contrast, the standard listing from BenchChem (product identifier B2989680) specifies a typical purity of 95% for the same CAS 1196153-10-2 . This 3-percentage-point difference in nominal purity reduces the maximum total impurity burden from ≤5% to ≤2%, a threshold that can affect the reliability of enzymatic assays, crystallization trials, and quantitative structure–activity relationship (QSAR) model inputs where trace amine or metal contaminants may confound results.

Purity specification
Head-to-head
98% (AJA-O37825) vs. 95% (BenchChem B2989680); impurity burden reduced from ≤5% to ≤2%
Purity grade may affect enzymatic assay reliability and QSAR model inputs
Supplier specifications only; no independent inter-laboratory cross-validation available
Quality Assurance Procurement Reproducibility

Hydrochloride Salt vs. Free Base Solubility

The target compound is supplied as the hydrochloride salt (MW 216.67) rather than the free base (CAS 944903-81-5; MW 180.21) . While direct aqueous solubility measurements for the target compound are not disclosed in public databases, the general principle that hydrochloride salt formation enhances aqueous solubility of aminopyrimidine derivatives is well established: pyrimidine hydrochloride salts are documented to exhibit higher water solubility relative to their free-base counterparts, a phenomenon attributed to ionic lattice disruption and protonation of the nitrogen heteroatoms . The target compound's free-base form (CAS 944903-81-5) lacks reported solubility data, and by inference from the broader class, is expected to have lower aqueous solubility, potentially limiting its direct use in aqueous biochemical assays without pre-dissolution in organic co-solvents.

Salt vs. free base solubility
Class-level
Hydrochloride salt: enhanced aqueous solubility expected; free base: solubility data not reported
Salt form selection directly impacts buffer-based assay protocol design
Class-level inference from pyrimidine hydrochloride trends; no direct experimental data for this compound
Solubility Formulation Bioassay Development

Regioisomeric Specificity and Target Engagement

The target compound bears a 2-aminomethyl group on the pyrimidine ring, a motif that maps onto the pharmacophore of beta-secretase 1 (BACE1) inhibitor programs where 2-aminomethylpyrimidine serves as a key building block for spirocyclic acylguanidine-based BACE1 inhibitors . In contrast, the commercially prevalent regioisomer N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide (CAS 23676-63-3) is exclusively utilized as a Grewe diamine intermediate for industrial Vitamin B1 (thiamine) synthesis and has no documented kinase or methyltransferase inhibitory activity . The positional exchange—2-aminomethyl versus 4-amino-5-aminomethyl—fundamentally alters the hydrogen-bond donor/acceptor geometry presented to biological targets, making these regioisomers non-interchangeable for any target-based screening campaign without explicit re-profiling.

Regioisomeric specificity
Class-level
2-Aminomethyl: BACE1 pharmacophore-relevant; 4-amino-5-aminomethyl: Vitamin B1 intermediate only
Regioisomer identity determines target-class screening relevance
Pharmacophore inference and literature precedent; no direct comparative bioactivity data in public domain
Medicinal Chemistry Target Selectivity Structure–Activity Relationship

Secondary vs. Tertiary Acetamide H-Bond Donor Capacity

The target compound contains a secondary acetamide group (–CH₂–NH–CO–CH₃), which retains a hydrogen-bond donor (–NH–) capable of engaging polar residues in enzyme active sites . The positional N-methyl isomer N-(5-Aminomethyl-pyrimidin-2-yl)-N-methyl-acetamide (C₈H₁₂N₄O; MW 180.21) features a tertiary acetamide (–N(CH₃)–CO–CH₃) that eliminates this H-bond donor functionality . In published structure–activity relationship studies on NNMT bisubstrate inhibitors (patent US20250017936), tertiary acetamide-containing analogs exhibit Ki values ranging from 140 nM to 650 nM against recombinant human NNMT, while primary and secondary amide analogs within the same scaffold show systematically different affinities [1]. Although the target compound has not been directly assayed in public NNMT studies, the secondary versus tertiary acetamide distinction is a critical structural variable that precludes mole-for-mole substitution without validation.

H-bond donor capacity
Class-level
Secondary acetamide: one –NH– donor; tertiary acetamide: zero donors. Related tertiary analogs: Ki 140–650 nM (human NNMT)
H-bond donor context may affect target engagement interpretation in SAR studies
NNMT inhibitor SAR precedent (US20250017936); target compound not directly assayed in public NNMT studies
Molecular Recognition Target Binding Physicochemical Profiling

Procurement Scale and Supplier Availability

The 98% purity grade (Catalog No. AJA-O37825) is available exclusively from A&J Pharmtech Co. Ltd. through the Chembase platform, constituting a single-source supply chain for the higher-purity material . The 95% grade is listed by BenchChem with broader commercial availability . For research programs requiring consistent purity across multiple procurement cycles, the single-source nature of the 98% grade introduces both an advantage (batch-to-batch traceability to a single manufacturer's QC process) and a risk (supply interruption vulnerability). No disclosed certificate-of-analysis data are publicly available for either source to independently verify the stated purity claims. Separately, the compound has been associated in patent literature with acid pump inhibitory activity for gastrointestinal research applications, though specific IC₅₀ values are not disclosed in the accessible patent summaries [1].

Supplier availability
Data to verify
98% grade: single source (A&J Pharmtech); 95% grade: broader commercial availability reported
Single-source procurement may require supply continuity assessment
No disclosed COA data publicly available; supplier catalogue survey context only
Supply Chain Procurement Reliability Research Continuity

Optimal Research and Industrial Applications


BACE1 and Kinase Inhibitor Lead Generation

Programs pursuing beta-secretase 1 (BACE1) inhibitors, where 2-aminomethylpyrimidine has been established as a privileged building block for spirocyclic acylguanidine-derived ligands [1], should specify this compound rather than the 4-amino-5-aminomethyl-2-methyl regioisomer (CAS 23676-63-3). The latter is strictly a Vitamin B1 industrial intermediate with no demonstrated BACE1 activity [2]. Procurement of the higher-purity 98% grade (AJA-O37825) is recommended for lead optimization campaigns to minimize impurity interference in SAR interpretation, while the 95% grade may suffice for initial library screening and hit validation stages .

Aqueous Buffer Assay Development with Salt Form

For enzymatic or cell-based assays conducted predominantly in aqueous buffer (e.g., Tris-HCl, PBS, or HEPES), the hydrochloride salt form should be procured rather than the free base (CAS 944903-81-5), which lacks publicly available solubility characterization and is expected to require DMSO co-solvent [1]. The class-level precedent for enhanced aqueous solubility of pyrimidine hydrochloride salts relative to their free bases [2] supports this selection criterion as a risk-mitigation measure in assay protocol design.

SAR Studies Utilizing Secondary Acetamide H-Bond Donor

When the target binding site is known or predicted to engage hydrogen-bond donors in the linker region, this compound's secondary acetamide provides the requisite –NH– functionality that is absent in the N-methyl tertiary acetamide analog N-(5-Aminomethyl-pyrimidin-2-yl)-N-methyl-acetamide [1]. SAR series evaluating acetamide N-methylation effects on NNMT or other methyltransferase targets should source the appropriate N-methylation variant based on the intended pharmacophoric hypothesis, as the secondary versus tertiary acetamide distinction can drive binding affinity differences spanning over 4-fold (140 nM to 650 nM Ki range) in structurally related scaffolds [2].

Gastric Acid Secretion Inhibition Probe Development

Patent literature associates aminopyrimidine acetamide derivatives bearing the 2-aminomethyl substitution motif with gastric acid pump inhibitory activity and gastrointestinal prokinetic effects [1]. While specific IC₅₀ values for the target compound remain undisclosed in accessible patent summaries, the structural precedent supports its use as a probe compound for target validation studies in H⁺/K⁺-ATPase or related acid secretion pathways. Researchers should verify purity (≥95%) prior to in vivo or ex vivo gastric mucosal assays to control for potential confounding effects of synthetic impurities.

Application
Selection Property
Validation Focus
BACE1 / kinase inhibitor lead generation
2-Aminomethyl regioisomer identity; purity grade selection
Regioisomer-specific pharmacophore mapping; impurity-controlled SAR interpretation
Aqueous buffer assay development
Hydrochloride salt solubility profile
Aqueous solubility verification; DMSO-free protocol compatibility review
Methyltransferase SAR studies
Secondary acetamide H-bond donor presence
N-Methylation effect on target engagement; binding affinity context review
Gastric acid secretion target validation
2-Aminomethyl substitution motif
Purity verification for gastric mucosal assay context; patent-reported probe precedent
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